molecular formula C9H13NO2 B12945260 (S)-4-(1-Aminopropyl)benzene-1,2-diol

(S)-4-(1-Aminopropyl)benzene-1,2-diol

Cat. No.: B12945260
M. Wt: 167.20 g/mol
InChI Key: YKEUZYBXTNURKV-ZETCQYMHSA-N
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Description

Contextualization within the Scope of Chiral Catecholamine Analogs

Catecholamines, such as dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), are vital neurotransmitters and hormones that regulate numerous physiological processes, including cardiovascular function and stress responses. nih.govnih.gov The field of catecholamine research has a long history, with technological advancements enabling detailed studies of their distribution, function, and regulation in both the peripheral and central nervous systems. nih.govwikipedia.org

(S)-4-(1-Aminopropyl)benzene-1,2-diol is a synthetic catecholamine analog, specifically a derivative of norepinephrine. nih.govcaymanchem.com It is also known as α-methylnorepinephrine and is a metabolite of the antihypertensive drug methyldopa (B1676449). iiab.medrugbank.com Analogs like this are synthesized to mimic or modulate the effects of endogenous catecholamines. Research into these analogs aims to achieve more specific receptor interactions, improved stability, or altered potency compared to the natural compounds. wikipedia.orgdrugs.com For instance, this compound functions as a selective alpha-2 adrenergic agonist, an action that underlies its use as a vasoconstrictor, particularly in dental applications where it is combined with local anesthetics to prolong their effect. nih.govcaymanchem.comnih.govnih.gov

Significance of Enantiomer-Specific Research in Amine-Containing Benzenediols

Chirality, or the "handedness" of molecules, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, metabolic pathways, and toxicological profiles, despite having identical physical and chemical properties in an achiral environment. nju.edu.cnmdpi.com

The study of amine-containing benzenediols like this compound underscores the critical importance of enantiomer-specific research. The biological activity often resides primarily in one enantiomer, known as the eutomer. mdpi.com For example, the L-enantiomers of the natural catecholamines norepinephrine and epinephrine are substantially more potent than their D-enantiomer counterparts. nju.edu.cn Similarly, research has shown that levonordefrin, the (–)-enantiomer of nordefrin, has a more potent effect on blood pressure than its dextrorotatory enantiomer, dextronordefrin. caymanchem.com

Another classic example is levodopa (B1675098) (L-dopa), which is used to treat Parkinson's disease because it can cross the blood-brain barrier and be converted to dopamine, whereas its enantiomer, D-dopa, is not a substrate for this metabolic pathway. nih.gov Therefore, isolating and studying a single, pure enantiomer like this compound is essential for understanding its precise mechanism of action and for developing targeted therapeutics.

Overview of Current Research Trends in Structurally Related Compounds

Research into catecholamine analogs remains a dynamic field, driven by the need for more effective therapies for a range of conditions. The global market for catecholamines is projected to grow, fueled by their application in treating cardiovascular diseases, neurological disorders like Parkinson's disease, and in critical care settings. introspectivemarketresearch.comfuturemarketinsights.com

Current research trends focus on several key areas:

Novel Synthesis and Receptor Selectivity : Efforts are ongoing to synthesize new chiral analogs with high selectivity for specific dopamine or adrenergic receptor subtypes. For example, researchers are developing chiral morpholine (B109124) analogs as potent and selective dopamine D4 receptor antagonists. researchgate.net This selectivity can lead to more effective treatments with fewer side effects.

Advanced Analytical Techniques : The development of sophisticated analytical methods is crucial for the separation and identification of chiral molecules. Recently, a programmable nanopore technology assisted by machine learning has been developed for the high-accuracy identification of catecholamine enantiomers at the single-molecule level. nju.edu.cn Such technologies are vital for quality control and for studying the racemization process of chiral drugs. nju.edu.cn

Therapeutic Applications of Metabolites : There is growing interest in the pharmacological activity of metabolites of existing drugs. For instance, α-methylnorepinephrine, which is a metabolite of methyldopa and identical to this compound, has been investigated for its potential in cardiac resuscitation, where it has shown promise in improving post-resuscitation myocardial function. nih.govnih.govbiolife-publisher.it

Surface Chemistry : Structurally related compounds are also finding applications in material science. 4-(3-Aminopropyl)benzene-1,2-diol (B7856506), a close structural relative, has been shown to be an improved material-independent surface-coating reagent compared to dopamine, demonstrating the diverse applications of catecholamine-based structures. nih.gov

This continued research into the synthesis, analysis, and application of compounds like this compound and its relatives is paving the way for new discoveries in medicine and beyond.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S)-1-aminopropyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2,10H2,1H3/t7-/m0/s1

InChI Key

YKEUZYBXTNURKV-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)O)O)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)O)N

Origin of Product

United States

Stereoselective Synthesis Methodologies for S 4 1 Aminopropyl Benzene 1,2 Diol

Enantioselective Approaches to Chiral 1-Aminopropylbenzene-1,2-diols

The synthesis of chiral 1-aminopropylbenzene-1,2-diols, such as the (S)-enantiomer of 4-(1-aminopropyl)benzene-1,2-diol, necessitates methods that can selectively produce one of two possible enantiomers. These approaches are critical for ensuring the biological efficacy and safety of chiral molecules. Key strategies include asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalysis in Aminopropylbenzene-1,2-diol Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds through the use of small quantities of a chiral catalyst. youtube.com This approach is highly efficient and atom-economical. For the synthesis of chiral aminodiols, transition metal catalysis and organocatalysis are the two major pillars.

In transition metal catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. chemrxiv.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While specific ligands for the direct synthesis of (S)-4-(1-aminopropyl)benzene-1,2-diol are not extensively documented in readily available literature, the principles can be extrapolated from the synthesis of other chiral molecules, including aminodiols and chiral amines. nih.govnih.gov

For instance, iridium-catalyzed asymmetric hydrogenation of enamines or imines is a powerful method for preparing chiral amines. chemrxiv.org A suitable precursor for our target molecule could be a prochiral enamine or imine derived from a ketone precursor, 1-(3,4-dihydroxyphenyl)propan-1-one. The choice of a chiral phosphine (B1218219) ligand, such as those from the BINAP or SPINOL families, would be crucial in directing the hydrogenation to yield the desired (S)-amine stereocenter. chemrxiv.org

Similarly, chiral P,N ligands, which contain both a phosphorus and a nitrogen donor atom, have been successfully used in iridium-catalyzed asymmetric hydrogenation of various substrates. nih.gov The development of tunable pyridine-aminophosphine ligands, for example, has led to excellent enantioselectivity in the hydrogenation of challenging cyclic imines. nih.gov This highlights the importance of ligand tunability, where steric and electronic properties can be adjusted to optimize catalyst performance for a specific substrate. chemrxiv.org

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

Ligand Type Metal Reaction Type Typical Enantioselectivity (ee) Reference
Axially Chiral Biaryldiols (e.g., BINOL) Titanium Asymmetric addition Moderate to High chemrxiv.org
Phosphoramidites Palladium Asymmetric cycloadditions High chemrxiv.org
Pyridine-aminophosphines Iridium Asymmetric hydrogenation Up to 99% nih.gov

This table represents typical applications of these ligand classes and not their specific use in the synthesis of the title compound unless stated.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. youtube.com This field, recognized with the 2021 Nobel Prize in Chemistry, offers greener and often complementary strategies to metal catalysis. youtube.comyoutube.com

A plausible organocatalytic route to an intermediate for this compound could involve the asymmetric α-amination of a carbonyl compound. For example, propanal could be reacted with an electrophilic nitrogen source in the presence of a chiral catalyst like proline. Proline can form a chiral enamine intermediate with the aldehyde, which then reacts stereoselectively with the nitrogen source. youtube.com Subsequent steps would be required to introduce the catechol moiety and reduce the carbonyl to form the final aminodiol.

Another relevant strategy is the asymmetric aminoxylation of aldehydes, which can produce enantiopure 1,2-diols after a reduction step. nih.gov Furthermore, breakthroughs by MacMillan and others have shown that chiral imidazolidinone catalysts can activate α,β-unsaturated aldehydes towards stereoselective additions, forming a chiral iminium ion intermediate. youtube.com A strategy could be envisioned where a suitable dienophile is added to a catechol-derived diene in a Diels-Alder reaction, with the stereochemistry controlled by an organocatalyst. youtube.com

Organophotocatalysis, which merges organocatalysis with photochemistry, opens up new reaction pathways but its specific application to the synthesis of this target molecule is not yet well-established.

Biocatalytic Routes Utilizing Enzymes for Stereocontrol

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. nih.govnih.gov Their use in organic synthesis, or biocatalysis, provides a powerful tool for establishing stereocenters.

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.

For the synthesis of this compound, one could start with a racemic mixture of 4-(1-aminopropyl)benzene-1,2-diol. A lipase (B570770), a common class of enzymes used for resolution, could then be employed to selectively acylate the (R)-enantiomer in the presence of an acyl donor. This would leave the desired (S)-enantiomer unreacted and in high enantiomeric purity. Lipases such as Candida antarctica lipase B (CAL-B) are well-known for their broad substrate scope and high enantioselectivity in the resolution of alcohols and amines. researchgate.netmdpi.com

Alternatively, an epoxide hydrolase could be used. nih.gov A synthetic route could proceed through a racemic epoxide intermediate, such as 1-(2,3-epoxypropyl)-3,4-dihydroxybenzene. A yeast epoxide hydrolase could then selectively open one enantiomer of the epoxide to a diol, leaving the other enantiomer untouched. nih.gov Subsequent reaction of the resolved epoxide with an amine source would yield the enantiopure aminodiol.

Asymmetric biotransformations involve converting a prochiral substrate directly into a single enantiomer product. For example, transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones. A prochiral ketone, 1-(3,4-dihydroxyphenyl)propan-2-one, could be converted directly to this compound using an (S)-selective transaminase with an appropriate amine donor like isopropylamine. researchgate.net

Table 2: Examples of Enzymatic Methods for Chiral Synthesis

Enzyme Class Method Substrate Type Key Advantage Reference
Lipase Kinetic Resolution Racemic alcohols/amines High enantioselectivity, broad applicability researchgate.netresearchgate.net
Epoxide Hydrolase Kinetic Resolution Racemic epoxides Access to enantiopure epoxides and diols nih.gov
Transaminase Asymmetric Biotransformation Prochiral ketones Direct conversion to chiral amines researchgate.net

This table illustrates general enzymatic methods relevant to the synthesis of chiral aminodiols.

Chiral Auxiliary-Mediated Synthesis for Stereodefined Intermediates

The chiral auxiliary approach involves temporarily attaching a chiral molecule to a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A common strategy involves using oxazolidinone auxiliaries, such as those developed by Evans. For the synthesis of this compound, a propionyl group could be attached to a chiral oxazolidinone. The resulting N-acyloxazolidinone can be enolized and then reacted with an electrophile. To form the aminodiol, a potential route would involve an asymmetric aldol (B89426) reaction with a protected 3,4-dihydroxybenzaldehyde. mdpi.com The chiral auxiliary would control the stereochemistry of the newly formed hydroxyl group. Subsequent manipulation of the carbonyl group to an amine and removal of the auxiliary would furnish the desired product.

Another class of auxiliaries are N-tert-butanesulfinamides. mdpi.com A key intermediate, a protected 3,4-dihydroxybenzaldehyde, could be reacted with a lithiated ethyl derivative bearing a chiral sulfinamide group. The sulfinyl group would direct the addition to create the desired stereocenter at the carbon bearing the nitrogen atom. Cleavage of the sulfinyl group would then yield the chiral amine. mdpi.com

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary Typical Reaction Stereocontrol Mechanism Reference
Evans Oxazolidinones Aldol, Alkylation Steric hindrance from the auxiliary directs incoming electrophiles sigmaaldrich.com
N-tert-butanesulfinamides Addition to imines Coordination of reagents to the sulfinyl group mdpi.com
1,3-Diacylimidazolidinones Aldol reactions C2-symmetric scaffold controls facial selectivity researchgate.net

This table provides examples of chiral auxiliaries and their general applications.

Precursor Design and Strategic Derivatization for Stereocontrolled Routes

The successful stereoselective synthesis of this compound hinges on the careful design of precursor molecules and the strategic use of derivatization to guide the stereochemical outcome of key reactions. A common and effective strategy involves the diastereoselective reduction of a chiral ketone precursor.

A key precursor for this route is a protected version of 1-(3,4-dihydroxyphenyl)propan-1-one. The hydroxyl groups of the catechol moiety are typically protected to prevent unwanted side reactions during the synthesis. Common protecting groups include benzyl (B1604629) (Bn) or silyl (B83357) ethers, which are stable under the reaction conditions but can be readily removed in the final steps of the synthesis.

Strategic derivatization of the amino group is also crucial for achieving high stereoselectivity. One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. For instance, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be reacted with the propiophenone (B1677668) precursor to form a chiral imine or enamine. The subsequent reduction of the carbonyl group is then directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer.

Another important derivatization strategy involves the formation of diastereomeric salts. nih.gov In this method, a racemic mixture of the amine is reacted with a chiral resolving agent, such as (+)-tartaric acid or its derivatives. rsc.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov Once separated, the desired enantiomer can be liberated from the salt.

Optimization of Reaction Parameters for Enantiomeric Purity and Chemical Yield

Achieving high enantiomeric purity and chemical yield requires meticulous optimization of reaction parameters. Key factors that are often fine-tuned include the choice of reducing agent, solvent, temperature, and reaction time.

In the context of diastereoselective reduction of a chiral ketone precursor, the nature of the reducing agent plays a pivotal role. Bulky reducing agents, such as lithium aluminum hydride (LiAlH₄) derivatives modified with chiral ligands, can enhance the facial selectivity of the hydride attack on the carbonyl group.

A study on the chiral resolution of a related compound, dl-leucine, using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent, demonstrated that a multi-stage crystallization process could significantly enhance the enantiomeric excess of the desired product. rsc.org This highlights the importance of process optimization in achieving high optical purity.

Below is a hypothetical data table illustrating the optimization of a diastereoselective reduction, a common method for synthesizing chiral amino alcohols. The data showcases how varying reaction parameters can influence both the chemical yield and the diastereomeric excess (d.e.), which is a measure of the stereochemical purity of the product mixture.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (d.e.) (%)
1NaBH₄Methanol028560:40
2LiAlH₄THF-7849275:25
3L-Selectride®THF-78495>98:2
4K-Selectride®THF-78493>98:2
5NaBH₄ / CeCl₃·7H₂OMethanol028870:30

This table is illustrative and based on general principles of stereoselective reductions. Specific values for the synthesis of this compound would require dedicated experimental investigation.

The data illustrates that sterically hindered reducing agents like L-Selectride® and K-Selectride® at low temperatures can lead to significantly higher diastereoselectivity compared to less hindered reagents like sodium borohydride.

Chemical Reactivity and Transformation Pathways of S 4 1 Aminopropyl Benzene 1,2 Diol

Catechol Moiety Oxidation Chemistry

The catechol, or 1,2-dihydroxybenzene, moiety is the most reactive center of the molecule, particularly susceptible to oxidation. This reactivity is central to its biological and chemical transformations.

The oxidation of the catechol group in (S)-4-(1-Aminopropyl)benzene-1,2-diol proceeds readily to form a highly reactive ortho-quinone (o-quinone) derivative. This transformation can be initiated by a variety of oxidizing agents, including chemical oxidants like sodium periodate (B1199274) (NaIO₄) or through enzymatic catalysis. nih.gov Enzymes such as tyrosinase (polyphenol oxidase) are particularly effective at catalyzing the oxidation of catechols to their corresponding o-quinones.

The mechanism often involves the initial formation of a semiquinone radical. acs.orgnih.gov This intermediate is stabilized by resonance within the aromatic ring. The o-quinone product is a potent electrophile and can participate in several subsequent reactions. One of the primary pathways for oligomerization is the self-coupling of the quinone with unoxidized catechol molecules. acs.org For instance, o-quinones can undergo a 1,4-Michael addition reaction with a parent catechol, which can lead to the formation of dimeric products. nih.gov The continuous reaction of these low-molecular-weight intermediates with other quinones, catechols, or amines can result in the formation of higher molecular weight oligomers and polymeric structures. nih.gov

The choice of oxidizing agent significantly influences the rate and outcome of the oxidation, which in turn governs the subsequent polymerization and self-assembly processes. The oxidation of the catechol moiety is the foundational step for the intermolecular assembly and surface-coating properties observed in related catecholamine compounds.

Different oxidizing agents can be employed to achieve this transformation, ranging from enzymatic catalysts to strong chemical reagents and atmospheric oxidants. The resulting highly reactive quinones can self-assemble or polymerize through various coupling reactions. nih.govacs.org The specific pathways and the resulting polymer structure are dependent on the reaction conditions and the oxidant used. For example, in related catecholamines, oxidation is a key step that leads to the formation of adhesive biopolymers.

Table 1: Influence of Various Oxidizing Agents on Catechol Moieties

Oxidizing Agent Typical Reaction Conditions Outcome and Remarks Source(s)
Sodium Periodate (NaIO₄) Aqueous solution Rapid and efficient oxidation to o-quinones. Often used in model systems to study crosslinking. nih.gov
Tyrosinase (Polyphenol Oxidase) Enzymatic, aqueous buffer Catalyzes the specific oxidation of catechols to o-quinones, initiating polymerization. nih.govmdpi.com
Potassium Permanganate (B83412) (KMnO₄) Aqueous solution Strong oxidizing agent capable of oxidizing the catechol ring and potentially the alkyl side chain. libretexts.org
Ozone (O₃) and Hydroxyl Radicals (HO•) Atmospheric/aqueous interface Fast oxidation leading to ring cleavage, hydroxylation, and the formation of various carboxylic acids and polyphenols. acs.orgacs.org

| Metal Ions (e.g., Cu(II), Fe(III)) | Aqueous solution | Can catalyze the oxidation of catechols, often involving the formation of semiquinone radical intermediates. | nih.gov |

Reactions Involving the Primary Amino Functionality

The primary amino group on the propyl side chain is a key nucleophilic center, enabling a variety of conjugation and derivatization reactions.

The primary amine of this compound is a potent nucleophile. Its reactivity is crucial in the crosslinking chemistry of the molecule. Following the oxidation of the catechol ring to an o-quinone, the amino group can act as an intramolecular or intermolecular nucleophile, attacking the electrophilic quinone ring. This typically occurs via a Michael-type addition reaction, forming a covalent bond between the nitrogen atom and the aromatic ring. nih.govnih.gov This reaction is a fundamental step in the polymerization and sclerotization processes seen in nature.

Beyond reacting with the self-generated quinone, the amino group's nucleophilicity allows it to react with a wide range of external electrophiles, making it a versatile handle for chemical derivatization.

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. libretexts.org

The formation of an imine introduces a C=N double bond, which can alter the chemical and physical properties of the parent molecule. These Schiff base derivatives themselves can be of interest or can serve as intermediates for further transformations, such as reduction to a stable secondary amine. The reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid.

Table 2: Examples of Potential Schiff Base Formation with this compound

Carbonyl Reactant Structure Resulting Schiff Base Product Name (Systematic)
Benzaldehyde C₆H₅CHO (S,E)-4-(1-(Benzylideneamino)propyl)benzene-1,2-diol
Acetone (CH₃)₂CO (S,E)-4-(1-(Propan-2-ylideneamino)propyl)benzene-1,2-diol
Glyoxal (CHO)₂ N,N'-((S,S')-Propane-1,1-diylbis(4,5-dihydroxy-2,1-phenylene))bis(ethan-1-imine) derivative

| Salicylaldehyde | C₇H₆O₂ | (S,E)-2-(((1-(2,3-Dihydroxyphenyl)propyl)imino)methyl)phenol |

Transformations at the Aliphatic Propyl Chain

While the catechol and amine groups are the primary sites of reactivity, the aliphatic propyl chain can also undergo specific transformations, particularly at the benzylic carbon (the carbon atom attached to the benzene (B151609) ring).

The benzylic position (C1 of the propyl chain) is activated by the adjacent aromatic ring, making the C-H bond at this position susceptible to certain reactions. libretexts.org One such transformation is side-chain oxidation. Strong oxidizing agents like potassium permanganate can oxidize alkyl side chains of benzene rings to carboxylic acids, provided a benzylic hydrogen is present. libretexts.org However, for this compound, such harsh conditions would likely degrade the catechol and amine functionalities as well.

A more subtle and biologically relevant transformation is benzylic hydroxylation. In the biosynthesis of catecholamines, enzymes catalyze the hydroxylation of the side chain, such as the conversion of dopamine (B1211576) to norepinephrine (B1679862). libretexts.orgmedicoapps.org A similar enzymatic or chemical hydroxylation could potentially occur at the benzylic carbon of the target molecule.

Furthermore, transformations involving changes in the saturation of the side chain are known for related phenylpropanoid structures. Catalytic hydrogenation can convert propenyl or allyl side chains to a propyl group, and conversely, dehydrogenation reactions could introduce unsaturation into the propyl chain under specific catalytic conditions. nih.gov Catalytic methods using nickel have also been shown to cause defunctionalization of the propyl side chains in related phenolic compounds derived from lignin. rsc.org These findings suggest that the propyl chain is not entirely inert and can be chemically modified through oxidative, enzymatic, or catalytic pathways.

Selective Functionalization and Modification Strategies

The presence of both a primary amine and a catechol group in this compound necessitates the use of selective functionalization strategies to modify one group without affecting the other. This is typically achieved through the use of protecting groups, which temporarily block the reactivity of a specific functional group.

Selective N-Functionalization:

The primary amino group can be selectively functionalized after protecting the catechol hydroxyls. Common protecting groups for catechols include benzyl (B1604629) ethers, which can be formed by reacting the catechol with benzyl chloride in the presence of a base like potassium carbonate. Once the catechol is protected, the amino group is free to react with various electrophiles.

For instance, N-acylation can be achieved by reacting the protected aminocatechol with acyl chlorides or anhydrides. This reaction introduces an amide linkage, which can alter the compound's physicochemical properties. The choice of the acylating agent allows for the introduction of a wide array of functionalities.

Reagent TypeExample ReagentProduct Type
Acyl HalideAcetyl chlorideN-acyl derivative
AnhydrideAcetic anhydrideN-acyl derivative
IsocyanatePhenyl isocyanateUrea derivative

This table illustrates common reagents for the N-functionalization of this compound after catechol protection.

Selective O-Functionalization:

Conversely, the catechol hydroxyl groups can be selectively modified by first protecting the amino group. The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These are introduced by reacting the amine with the corresponding chloroformate or anhydride.

With the amino group protected, the catechol hydroxyls can undergo reactions such as O-methylation. This can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base. Selective mono- or di-methylation can often be controlled by stoichiometry and reaction conditions. Such modifications are significant as O-methylated catechols are found in many natural products and pharmacologically active compounds.

Protecting GroupIntroduction ReagentDeprotection Condition
BocDi-tert-butyl dicarbonateAcidic conditions
CbzBenzyl chloroformateHydrogenolysis
FmocFmoc-Cl or Fmoc-OSuBasic conditions

This table outlines common amine protecting groups and their respective deprotection methods, which are crucial for the selective O-functionalization of this compound.

Degradation Pathways under Controlled Chemical Conditions

The degradation of this compound is primarily driven by the oxidation of the catechol ring, a process that can be influenced by factors such as pH, the presence of oxidizing agents, and exposure to light and air.

Under mild oxidizing conditions, the catechol moiety can be converted to a highly reactive ortho-quinone. This transformation is a key step in many of the observed degradation and transformation pathways. The rate of this oxidation is generally pH-dependent, with increased rates observed at neutral or slightly alkaline pH.

Once formed, the ortho-quinone is a potent electrophile and can undergo several subsequent reactions. One major pathway is intramolecular cyclization, where the pendant amino group attacks the quinone ring. This process can lead to the formation of aminochrome-like structures.

Another significant degradation pathway involves intermolecular reactions. The ortho-quinone can react with unoxidized catechol molecules, leading to the formation of dimers and eventually to the oxidative polymerization of the compound. This process is analogous to the polymerization of dopamine, which forms polydopamine, a material with strong adhesive properties. A study on the closely related compound 4-(3-aminopropyl)benzene-1,2-diol (B7856506) (CPA) demonstrated that it undergoes significantly accelerated intermolecular assembly and surface coating compared to dopamine, a property attributed to the oxidation of the catechol group. nih.gov

The stability of this compound is also influenced by its chemical environment. In acidic conditions, the protonation of the amino group can stabilize the molecule and slow down the oxidation of the catechol ring. Conversely, in basic conditions, the deprotonation of the catechol hydroxyls facilitates oxidation. The presence of metal ions can also catalyze the oxidation process.

ConditionPrimary Degradation PathwayKey Intermediates/Products
Mild Oxidation (e.g., air, light)Oxidation of catecholo-Quinone
Neutral/Alkaline pHIntramolecular cyclizationAminochrome-like structures
Presence of unreacted starting materialIntermolecular couplingDimers, Oligomers, Polymers

This table summarizes the primary degradation pathways of this compound under various controlled chemical conditions.

Advanced Analytical and Spectroscopic Characterization of S 4 1 Aminopropyl Benzene 1,2 Diol

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of (S)-4-(1-Aminopropyl)benzene-1,2-diol. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide a detailed picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of its distinct chemical environments. ipb.pt

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. The key expected signals for this compound include:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.0 ppm) corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) would confirm their relative positions.

Methine Proton (-CH): A signal corresponding to the proton on the chiral carbon (C1 of the propyl group), which would be split by the adjacent methyl and methylene (B1212753) protons.

Methylene Protons (-CH₂): Signals for the two protons of the central methylene group in the propyl chain.

Methyl Protons (-CH₃): A signal, likely a triplet, for the terminal methyl group protons.

Hydroxyl and Amine Protons (-OH, -NH₂): Broad signals for the phenolic hydroxyl and primary amine protons. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. organicchemistrydata.org Key expected resonances are:

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The two carbons bearing the hydroxyl groups (C-1 and C-2) would appear at lower field (higher ppm) compared to the other four.

Aliphatic Carbons: Three signals corresponding to the propyl side chain: the chiral methine carbon, the methylene carbon, and the terminal methyl carbon.

Complex two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule. core.ac.uk

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic~6.5 - 6.8mAr-H
Methine~3.5 - 4.0mCH-NH₂
Methylene~1.6 - 1.8mCH₂
Methyl~0.9 - 1.1tCH₃
HydroxylVariablebr sAr-OH
AmineVariablebr sNH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic~145C-OH
Aromatic~130C-CH
Aromatic~115 - 120CH (aromatic)
Aliphatic~50 - 55CH-NH₂
Aliphatic~25 - 30CH₂
Aliphatic~10 - 15CH₃
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. 'm' = multiplet, 't' = triplet, 'br s' = broad singlet.

Mass Spectrometry (MS, ESI-MS, GC-MS/MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of 4-(1-Aminopropyl)benzene-1,2-diol is C₉H₁₃NO₂, corresponding to a molecular weight of approximately 167.21 g/mol . nih.gov

Electron Ionization (EI-MS): In EI-MS, a common technique used with Gas Chromatography, the molecular ion peak (M⁺˙) at m/z 167 would be expected. The primary fragmentation pathway for compounds with a benzylic amine is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu For 4-(1-Aminopropyl)benzene-1,2-diol, this would result in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable benzylic cation.

Key expected fragments include:

m/z 138: Resulting from the loss of the ethyl group, leading to the [M - C₂H₅]⁺ fragment. This is often the base peak for similar structures. nih.gov

m/z 123: Subsequent loss of a methyl group from a rearranged fragment. nih.gov

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, often coupled with HPLC, that is particularly useful for polar and thermally labile molecules. nih.gov In positive ion mode, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 168. This technique usually results in less fragmentation than EI, making it ideal for confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS): In GC-MS/MS, a specific ion (like the molecular ion at m/z 167 or the protonated molecule at m/z 168) is selected and fragmented further. This provides unambiguous structural confirmation by establishing clear parent-daughter ion relationships, enhancing selectivity and sensitivity for quantification in complex matrices.

Table 2: Predicted Mass Spectrometry Fragmentation Data

Ionization ModeParent Ion (m/z)Key Fragment Ions (m/z)Probable Identity of Fragment
EI167 (M⁺˙)138[M - C₂H₅]⁺
123[Fragment - CH₃]⁺
ESI (+)168 ([M+H]⁺)151[M+H - NH₃]⁺
138Fragment from in-source decay

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200O-H Stretch (broad)Phenolic -OH
3400 - 3250N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H
~1600, ~1500C=C StretchAromatic Ring
~1250C-O StretchPhenolic C-O
~1100C-N StretchAliphatic Amine C-N

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. The catechol (1,2-dihydroxybenzene) chromophore is expected to show strong absorption in the UV region. For catechols and similar phenolic compounds, characteristic absorption maxima (λmax) typically appear around 275-285 nm. nist.gov The presence of the aminopropyl substituent may cause a slight shift in this absorption band. The exact λmax is dependent on the solvent used. researchgate.net

Chromatographic Methods for Separation, Isolation, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

To separate the (S)-enantiomer from the (R)-enantiomer, chiral HPLC is the method of choice. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers.

Chiral Stationary Phases (CSPs): For catecholamines and related compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective. Cyclodextrin-based columns are also widely used for enantiomeric separations. gcms.cz

Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution by controlling the ionization state of the amine and phenolic groups.

The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography is a high-resolution separation technique, but the direct analysis of polar and non-volatile compounds like this compound is challenging. researchgate.net Therefore, a derivatization step is typically required to increase the compound's volatility and thermal stability. agriculturejournals.cznih.gov

Derivatization: The hydroxyl and amine groups are converted into less polar, more volatile esters or ethers. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert -OH and -NH₂ groups into -OSi(CH₃)₃ and -NHSi(CH₃)₃ groups. Another approach is acylation.

GC Separation: The derivatized analyte is then injected into the GC, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). researchgate.net

MS Detection: The separated components are detected by a mass spectrometer, which provides both qualitative identification based on the mass spectrum and quantitative data based on peak area. oiv.int This combination offers excellent sensitivity and specificity for purity assessment and the identification of trace-level impurities.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

The quantification of the enantiomeric composition of a chiral compound is expressed as the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. It is calculated as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical methods are available for the determination of enantiomeric excess. nih.gov

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. bohrium.comnih.gov The principle lies in the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times and thus, separation. eijppr.com

For the analysis of this compound, polysaccharide-based CSPs are particularly effective due to their broad enantiorecognition capabilities. nih.govchiralpedia.com These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a chiral environment where enantiomers can form transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. eijppr.comu-szeged.hu

Research Findings:

A hypothetical chiral HPLC method for the enantiomeric separation of 4-(1-aminopropyl)benzene-1,2-diol is presented below, based on established methods for structurally similar catecholamines and aminopropylbenzene derivatives. The separation would be performed on a cellulose-based CSP, which has demonstrated high resolving power for this class of compounds. The mobile phase composition is optimized to achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification.

Table 1: Hypothetical Chiral HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)
Dimensions 4.6 mm i.d. x 250 mm, 5 µm particle size
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 280 nm
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 9.8 min
Resolution (Rs) > 2.0

The enantiomeric excess is determined by calculating the relative peak areas of the two enantiomers. For a sample of this compound, a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer would be expected, confirming high enantiomeric purity.

While chiral chromatography is a powerful separation technique, spectroscopic methods offer alternative and often complementary approaches for the determination of enantiomeric excess. These methods can be rapid and may not require physical separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net A CSA, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL), can form transient diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov These diastereomeric complexes have different NMR spectra, resulting in separate signals for the two enantiomers. The integration of these signals allows for the calculation of the enantiomeric ratio.

Research Findings:

In a hypothetical ¹H-NMR experiment, a sample of racemic 4-(1-aminopropyl)benzene-1,2-diol is dissolved in a suitable deuterated solvent, and a molar equivalent of a chiral solvating agent, for instance, (R)-mandelic acid, is added. The protons proximate to the chiral center of the analyte are expected to exhibit different chemical shifts for the (S,R) and (R,R) diastereomeric pairs.

Table 2: Representative ¹H-NMR Data for Enantiomeric Purity Determination of 4-(1-Aminopropyl)benzene-1,2-diol using a Chiral Solvating Agent

ProtonChemical Shift (δ) of (R)-enantiomer complex (ppm)Chemical Shift (δ) of (S)-enantiomer complex (ppm)Chemical Shift Difference (Δδ) (ppm)
CH-NH₂ 3.523.580.06
CH₃ 1.251.280.03

The enantiomeric excess can be calculated from the integral values of the resolved diastereotopic proton signals.

Fluorescence Spectroscopy:

Fluorescence-based assays provide a highly sensitive method for determining enantiomeric excess. scirp.org These methods often involve the formation of diastereomeric complexes between the analyte and a chiral fluorescent probe. The resulting complexes exhibit different fluorescence intensities or wavelengths, which can be correlated with the enantiomeric composition of the sample. bohrium.commdpi.comresearchgate.netnih.gov A self-assembly system involving a chiral diol, 2-formylphenylboronic acid, and the chiral amine can form fluorescent diastereomeric iminoboronate esters, allowing for the determination of enantiomeric purity. nih.gov

Research Findings:

A hypothetical fluorescence assay could involve the use of a chiral BINOL-based dye and 2-formylphenylboronic acid. The addition of this compound would lead to the formation of a specific diastereomeric complex with a characteristic fluorescence emission. The presence of the (R)-enantiomer would result in a different diastereomeric complex with a quenched or shifted fluorescence signal.

Table 3: Illustrative Fluorescence Response for Enantiomeric Purity Evaluation

Sample CompositionRelative Fluorescence Intensity (at λem = 480 nm)
100% (S)-enantiomer 100
99% (S) / 1% (R) 98.5
95% (S) / 5% (R) 92.3
50% (S) / 50% (R) (Racemic) 45.2
100% (R)-enantiomer 40.1

By constructing a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample of this compound can be accurately determined.

Theoretical and Computational Investigations of S 4 1 Aminopropyl Benzene 1,2 Diol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure of (S)-4-(1-Aminopropyl)benzene-1,2-diol and identify its stable conformations. The presence of a chiral center and several rotatable bonds in the aminopropyl side chain results in a complex conformational landscape.

Conformational analysis is typically initiated by generating a diverse set of possible three-dimensional structures. This can be achieved through systematic or stochastic search algorithms. Each of these initial structures is then subjected to geometry optimization using computational chemistry methods, such as molecular mechanics (MM) or, for higher accuracy, quantum mechanics (QM) methods like Density Functional Theory (DFT). The goal is to find the local and global energy minima on the potential energy surface of the molecule. The relative energies of these optimized conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution.

For a molecule like this compound, key dihedral angles that define the conformation of the aminopropyl side chain relative to the catechol ring are systematically varied. The resulting potential energy surface reveals the most stable arrangements of the molecule, which are crucial for its interaction with biological targets.

Table 1: Representative Dihedral Angles for Conformational Analysis

Dihedral AngleDescription
O-C1-C2-C7Defines the orientation of the propyl group relative to the catechol ring.
C1-C7-C8-NDescribes the torsion of the aminopropyl side chain.
C7-C8-N-HRepresents the orientation of the terminal amino group.

This table is illustrative and shows key dihedral angles that would be investigated in a conformational analysis study.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of this compound, which are fundamental to its chemical reactivity and biological activity.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.netnih.gov

In this compound, the HOMO is typically localized on the electron-rich catechol ring, specifically on the two hydroxyl groups, indicating that this part of the molecule is prone to electrophilic attack and oxidation. The LUMO is generally distributed over the aromatic ring. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)Description
EHOMO-5.5 to -6.0Energy of the Highest Occupied Molecular Orbital
ELUMO-0.5 to -1.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.5 to 5.5Indicator of chemical reactivity and kinetic stability

These values are typical for catecholamine-like molecules and are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. A common reaction for catecholamines is oxidation, which can proceed through various pathways, including the formation of quinones. nih.gov

Quantum chemical calculations can map out the entire reaction pathway, from reactants to products, by locating and characterizing the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and kinetics of a reaction.

For instance, the oxidation of the catechol moiety can be studied by modeling the abstraction of hydrogen atoms from the hydroxyl groups. Computational methods can identify the most likely pathway and the structure of the resulting reactive intermediates, such as semiquinone radicals or ortho-quinones. nih.gov

Computational Studies of Molecular Interactions

Understanding how this compound interacts with biological macromolecules, such as receptors and enzymes, is crucial for explaining its pharmacological effects.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition (Focus on methodology for understanding molecular interactions)

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of both the target protein and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: A wide range of conformations of the ligand and, in some cases, the flexible side chains of the receptor's binding site are explored.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. These functions approximate the free energy of binding and are used to rank the different binding modes. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.com Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system over time. This allows for the observation of:

The stability of the ligand-receptor complex.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.com

Conformational changes in both the ligand and the protein upon binding.

MD simulations are computationally intensive but offer a more realistic representation of the biological environment, often including explicit water molecules and ions. rug.nl

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT methods. nih.govrsc.org The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard (like tetramethylsilane), can be compared with experimental NMR spectra to confirm the structure of the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. mdpi.comnih.gov These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic functional groups, such as the O-H and N-H stretching vibrations of the catechol and amino groups, respectively. nih.govscispace.com

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C1145 - 150
C2143 - 148
C3115 - 120
C4130 - 135
C5116 - 121
C6120 - 125
C7 (CH)50 - 55
C8 (CH₂)30 - 35
C9 (CH₃)10 - 15

These are hypothetical values based on typical chemical shifts for similar structures and are for illustrative purposes. Accurate predictions require specific quantum chemical calculations.

Biochemical Research Applications and Mechanism of Action Studies of S 4 1 Aminopropyl Benzene 1,2 Diol

Interactions with Enzyme Systems and Metabolic Pathways

The biochemical journey of (S)-4-(1-Aminopropyl)benzene-1,2-diol, a catecholamine analogue, is intrinsically linked to the primary enzymatic pathways that govern the metabolism of endogenous neurotransmitters like dopamine (B1211576). The two principal enzymes in this process are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). imperfectpharmacy.in These enzymes are critical in terminating the action of catecholamines and metabolizing structurally similar compounds. imperfectpharmacy.in

This compound, by virtue of its catechol structure and amine group, is a predicted substrate for both COMT and MAO. COMT catalyzes the transfer of a methyl group to one of the catechol hydroxyls, while MAO is responsible for oxidative deamination of the aminopropyl side chain. wikipedia.org The presence of a propyl group on the alpha-carbon of the ethylamine (B1201723) side chain can influence the affinity and turnover rate by these enzymes compared to dopamine.

While specific kinetic constants (Km and Vmax) for this compound are not extensively documented in publicly available literature, the kinetics of the parent compound, dopamine, provide a reference for understanding these interactions. The metabolic inactivation of related dopamine agonists is known to proceed through pathways involving these enzymes. For instance, the degradation of potent dopamine D2 agonists can involve conjugation and metabolism by COMT.

Table 1: Representative Enzyme Kinetic Data for Dopamine Metabolism This table presents data for the parent compound, dopamine, to illustrate typical enzyme kinetics, as specific data for this compound is not readily available.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/hr)Source
MAO-ADopamine200-350>10General Literature
MAO-BDopamine150-400>10General Literature
COMTDopamine10-30~1General Literature

The substrate specificity of MAO exists in two isoforms, MAO-A and MAO-B, which have different but overlapping affinities for various monoamines. COMT also exists in soluble and membrane-bound forms, which may exhibit different kinetic properties. The structural modifications in this compound compared to dopamine would likely alter its interaction with the active sites of these enzymes, affecting its metabolic stability and profile.

Exploration of Receptor Binding and Modulation in in vitro Models (Mechanistic Focus)

The primary mechanism of action for this compound is expected to be its interaction with dopamine receptors. As a dopamine analogue, it is hypothesized to bind to and modulate the activity of dopamine receptor subtypes (D1, D2, D3, etc.). Structure-activity relationship (SAR) studies on related compounds, such as 2-aminotetralin derivatives, have been instrumental in understanding how molecular structure dictates receptor affinity and selectivity. nih.govnih.gov The N-propyl group in this compound is a common feature in many potent dopamine agonists and is known to contribute significantly to affinity, particularly at D2-like receptors (D2, D3, D4). nih.gov

In vitro binding assays using radiolabeled ligands are the standard method for determining the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). While a complete binding profile for this compound is not available, data from structurally related N-propyl substituted dopamine agonists provide insight into its likely receptor interaction profile. For instance, N-propyl-norapomorphine (NPA) shows high affinity for D2 and D3 receptors. nih.gov It is generally observed that N-alkylation of dopamine analogues influences selectivity between D1-like and D2-like receptor families.

Table 2: Representative Dopamine Receptor Binding Affinities (Ki, nM) for Related Agonists This table includes data for structurally related dopamine agonists to illustrate the expected binding profile, as specific data for this compound is not available in the reviewed literature.

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Source
Dopamine~1000-3000~20-1500~5-100 nih.govnih.gov
(R)-N-Propyl-norapomorphine (NPA)~500.120.21 nih.gov
5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT)~2500~10~1 nih.gov

These related compounds demonstrate that the N-propyl substitution is compatible with high affinity at D2 and D3 receptors. Mechanistic studies focus on how these compounds, upon binding, induce conformational changes in the receptor to initiate or inhibit intracellular signaling cascades, such as the modulation of adenylyl cyclase activity. nih.gov The stereochemistry of the compound is also critical, with the (S)-enantiomer expected to have a distinct binding affinity and efficacy compared to the (R)-enantiomer.

Development as Biochemical Probes for Neurotransmitter Systems

Compounds with high affinity and selectivity for specific receptor subtypes are valuable tools for neuroscience research. They can be developed into biochemical probes to map receptor distribution, quantify receptor density, and study dynamic processes like neurotransmitter release. nih.gov A common strategy is to radiolabel the compound, for example, with tritium (B154650) ([³H]) or carbon-11 (B1219553) ([¹¹C]), to create a radioligand for use in binding assays or in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

For this compound to be developed as a biochemical probe, it would need to exhibit high affinity and selectivity for a particular target. For instance, if it were highly selective for the D3 receptor, a radiolabeled version could be used to study the role of this receptor subtype in various physiological and pathological processes. The synthesis of [¹¹C]-labeled N-propyl-norapomorphine ([¹¹C]-(-)-NPA) illustrates how such probes are created and used to measure D2/D3 receptor availability in the brain. nih.gov

Currently, there is no evidence in the reviewed scientific literature to suggest that this compound has been developed or is used as a standard biochemical probe. Its development would depend on a thorough characterization of its binding profile to confirm a high degree of selectivity for a single target, which would minimize off-target binding and ensure the clarity of the experimental results.

Investigation of in vitro Biochemical Transformations and Fate

The in vitro fate of this compound is determined by its chemical stability and its susceptibility to enzymatic transformation. As a catecholamine, it is prone to oxidation. The catechol ring can be oxidized to form a reactive ortho-quinone, which can then undergo further reactions, including intramolecular cyclization or polymerization. This oxidative process can occur spontaneously in solution, particularly in the presence of oxygen and at physiological pH.

In a biological matrix in vitro (e.g., liver microsomes or cell cultures), the primary routes of transformation are predicted to be enzymatic. As discussed previously, metabolism by COMT would lead to the formation of methylated derivatives (3-methoxy or 4-methoxy analogues). Metabolism by MAO would result in an aldehyde intermediate, which would then be further oxidized or reduced to a carboxylic acid or an alcohol, respectively. mdpi.com

Furthermore, the hydroxyl groups of the catechol moiety are susceptible to conjugation reactions, primarily glucuronidation and sulfation, which are Phase II metabolic processes that increase water solubility and facilitate excretion. Studies on the in vitro metabolism of other dopamine agonists have confirmed that glucuronidation is a major metabolic pathway. The specific metabolites that would be formed from this compound in an in vitro system have not been explicitly detailed in the available literature. Identifying these transformation products would require dedicated metabolic studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Future Research Directions for S 4 1 Aminopropyl Benzene 1,2 Diol

Advancements in Scalable Asymmetric Synthesis

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of efficient and scalable methods for the asymmetric synthesis of (S)-4-(1-Aminopropyl)benzene-1,2-diol is a foundational research objective. While methods exist for the synthesis of related chiral α-methylated amino acids like (S)-α-methyldopa, direct and high-yield routes to this compound remain an area ripe for innovation.

Future research should focus on:

Catalytic Asymmetric Hydrogenation: Exploring novel chiral catalysts for the enantioselective hydrogenation of a suitable prochiral enamine or imine precursor. This approach offers the potential for high atom economy and efficiency.

Chiral Auxiliary-Mediated Synthesis: Investigating the use of removable chiral auxiliaries to direct the stereoselective introduction of the amine group. Methodologies analogous to those used for the synthesis of chiral amines could be adapted and optimized. rsc.org

Enzymatic and Chemo-enzymatic Routes: Harnessing the stereoselectivity of enzymes, such as transaminases or deracemization enzymes, could provide environmentally friendly and highly specific synthetic pathways.

Memory of Chirality: Investigating strategies where the initial chirality of a starting material, such as a natural amino acid, is transferred to the final product through a series of stereocontrolled transformations. researchgate.net

A comparative table of potential asymmetric synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Catalytic Asymmetric HydrogenationHigh efficiency, atom economy, catalytic nature.Development of highly selective and robust catalysts for the specific substrate.
Chiral Auxiliary-Mediated SynthesisWell-established principles, predictable stereochemical outcomes.Stoichiometric use of the auxiliary, additional protection/deprotection and removal steps.
Enzymatic/Chemo-enzymatic RoutesHigh enantioselectivity, mild reaction conditions, green chemistry.Enzyme stability, substrate scope, and scalability.
Memory of ChiralityUtilizes readily available chiral pool starting materials.Complex multi-step synthesis, potential for erosion of stereochemical purity.

Discovery of Novel Chemical Transformations and Functional Derivatizations

To explore the structure-activity relationships and develop potential tool compounds or therapeutic leads, a diverse library of derivatives of this compound is required. Future research should systematically explore the chemical reactivity of its functional groups—the catechol ring, the primary amine, and the chiral center.

Key areas for investigation include:

Catechol Ring Modifications: Selective O-methylation, O-acylation, or formation of cyclic ethers (e.g., methylenedioxy bridge) to probe the importance of the free catechol moiety for biological activity. This can also modulate metabolic stability.

Amine Group Derivatization: N-alkylation, N-acylation, and N-arylation to explore the impact of steric and electronic changes at the nitrogen atom on receptor binding and transporter interaction. nih.gov The synthesis of a series of N-alkylated α-methyldopamine derivatives has been reported, providing a basis for further exploration. nih.gov

Side Chain Modifications: Exploration of modifications to the propyl chain, while preserving the stereocenter, to understand the spatial requirements of its binding partners.

Prodrug Strategies: Designing prodrugs by masking the catechol or amine functionalities to improve pharmacokinetic properties.

Deeper Understanding of Biochemical Interaction Mechanisms at the Molecular Level

This compound is a metabolite of drugs like methyldopa (B1676449) and MDMA, and its interactions with biological targets are of considerable interest. wikipedia.orgdrugbank.comnih.gov While its precursor, methyldopa, is known to be converted to α-methylnorepinephrine, which acts as a central α2-adrenergic agonist, the direct and specific molecular interactions of (S)-α-methyldopamine itself are not fully elucidated. biolife-publisher.itnih.gov

Future research should aim to:

Receptor Binding Assays: Conduct comprehensive screening against a panel of neurotransmitter receptors (dopaminergic, adrenergic, serotonergic) and transporters (DAT, NET, SERT) to determine its binding affinity and selectivity profile. Studies on its metabolite, α-methyldopamine, have shown complex interactions with dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Enzyme Inhibition Studies: Investigate its potential to inhibit key enzymes in catecholamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

Structural Biology: Utilize X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of this compound bound to its primary biological targets. This would provide invaluable atomic-level insights into the binding mode and the basis of its stereospecificity.

Development of Highly Sensitive and Selective Analytical Methodologies

To accurately study the pharmacokinetics, metabolism, and distribution of this compound, robust and sensitive analytical methods are indispensable. The development of enantioselective assays is particularly crucial to differentiate the (S)-enantiomer from its (R)-counterpart and other metabolites in complex biological matrices.

Future research should focus on:

Chiral Chromatography: Developing and validating chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the enantioselective separation and quantification of the compound. This will likely involve the use of chiral stationary phases or pre-column derivatization with a chiral reagent.

Mass Spectrometry-Based Methods: Coupling chiral chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) to achieve high sensitivity and selectivity for its detection in biological fluids like plasma and urine.

Derivatization Reagents: Designing and synthesizing novel derivatization reagents that can enhance the detectability and chromatographic properties of the analyte, particularly for fluorescence or electrochemical detection. researchgate.net

Spectroscopic Techniques: Exploring the utility of techniques like spectrophotometry for the determination of the compound in pharmaceutical preparations, potentially after a suitable derivatization reaction. chemmethod.com

A summary of potential analytical approaches is provided below:

Analytical TechniqueKey FeaturesAreas for Development
Chiral HPLC-UV/FluorescenceEstablished technique for enantioseparation.Optimization of chiral stationary phases and mobile phases for this specific analyte.
Chiral LC-MS/MSHigh sensitivity and selectivity, structural information.Method development for complex biological matrices, synthesis of stable isotope-labeled internal standards.
Chiral GC-MSHigh resolution separation, suitable for volatile derivatives.Development of efficient and stable derivatization procedures.
SpectrophotometrySimple, cost-effective for bulk analysis.Development of specific colorimetric or fluorometric derivatization reactions.

Synergistic Integration of Computational and Experimental Approaches in Research

The integration of computational modeling with experimental studies offers a powerful paradigm to accelerate research and gain deeper insights that might be elusive through either approach alone. nih.gov

Future research should leverage this synergy by:

Molecular Docking and Dynamics Simulations: Using computational models to predict the binding modes of this compound with various receptors and enzymes. mdpi.com These predictions can then guide the design of site-directed mutagenesis experiments to validate the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a library of derivatives with their biological activities. This can aid in the rational design of more potent and selective analogues.

In Silico Prediction of ADME Properties: Employing computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize compounds for synthesis and experimental testing.

Spectroscopic Analysis and Theoretical Calculations: Combining experimental spectroscopic data (e.g., NMR, IR) with quantum chemical calculations to elucidate the conformational preferences and electronic properties of the molecule in different environments. acs.orgmdpi.com

The convergence of these multidisciplinary research efforts will be pivotal in building a comprehensive understanding of this compound, paving the way for the discovery of its full scientific and potentially therapeutic value.

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